Cyclo-octakis(difluorophosphonitrile)

Description

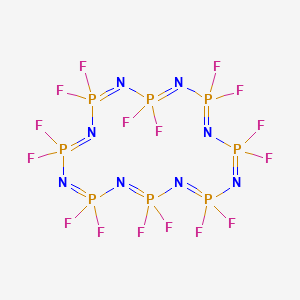

Cyclo-octakis(difluorophosphonitrile) is a cyclic organophosphorus compound characterized by an eight-membered ring structure composed of alternating phosphorus and nitrogen atoms, each phosphorus center bonded to two fluorine atoms. Its molecular formula is typically represented as (NPF₂)₈, reflecting its cyclooctaphosphazene backbone with difluorophosphonitrile substituents. This compound belongs to the broader class of polyphosphazenes, which are renowned for their thermal stability, chemical inertness, and versatility in materials science applications such as flame retardants, elastomers, and electrolytes .

Properties

CAS No. |

14097-20-2 |

|---|---|

Molecular Formula |

F16N8P8 |

Molecular Weight |

663.82 g/mol |

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13,15-octaza-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5,14λ5,16λ5-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |

InChI |

InChI=1S/F16N8P8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25 |

InChI Key |

XJLVTUPWPDSAJC-UHFFFAOYSA-N |

SMILES |

N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Canonical SMILES |

N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Other CAS No. |

14097-20-2 |

Synonyms |

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13 ,15-octaza-2$l^{5},4$l^{5},6$l^{5},8$l^{5},10$l^{5},12$l^{5},14$l^{5}, 16$l^{5}-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Cyclic Fluorinated Hydrocarbons

The Pharos Project lists several cyclic perfluorinated hydrocarbons (PFCs) (e.g., decafluorocyclohexane [CAS 355-75-9], decafluorocyclopentane [CAS 376-77-2]) (Table 1). Unlike cyclo-octakis(difluorophosphonitrile), these compounds lack phosphorus and nitrogen, featuring fully saturated carbon rings with fluorine substituents. Their applications focus on solvents, refrigerants, and dielectric fluids due to low reactivity and high volatility. In contrast, the phosphorus-nitrogen backbone of cyclo-octakis(difluorophosphonitrile) imparts superior thermal stability (>300°C decomposition) compared to PFCs (typically stable up to 200°C) .

Table 1: Structural and Thermal Comparison

| Compound | Molecular Formula | Ring Size | Key Substituents | Thermal Stability (°C) | Primary Applications |

|---|---|---|---|---|---|

| Cyclo-octakis(difluorophosphonitrile) | (NPF₂)₈ | 8-membered | Difluorophosphonitrile | >300 | Polymers, specialty lubricants |

| Decafluorocyclohexane | C₆F₁₀ | 6-membered | Fluorine | ~200 | Solvents, refrigerants |

| Decafluorocyclopentane | C₅F₁₀ | 5-membered | Fluorine | ~180 | Dielectric fluids |

Functional Group Analogues: Organophosphorus Compounds

Cyclosarin (CAS 329-99-7), a nerve agent with the formula C₇H₁₄FO₂P, shares a phosphorus-fluorine bond but differs fundamentally in structure and application. Cyclosarin’s phosphonofluoridate ester group renders it highly reactive toward acetylcholinesterase, whereas cyclo-octakis(difluorophosphonitrile)’s fluorinated phosphazene ring exhibits inertness toward biological systems.

Table 2: Reactivity and Application Comparison

| Compound | Functional Group | Reactivity Profile | Applications |

|---|---|---|---|

| Cyclo-octakis(difluorophosphonitrile) | Difluorophosphonitrile | Low (chemically inert) | Materials science, electronics |

| Cyclosarin | Phosphonofluoridate | High (enzyme inhibition) | Chemical warfare |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.